molecular formula C11H8F3N3O2 B5007482 {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}acetic acid

{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}acetic acid

Cat. No. B5007482
M. Wt: 271.19 g/mol
InChI Key: IKHGFZAHBHITFH-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a trifluoromethyl group (-CF3), a phenyl group (C6H5-), a 1,2,3-triazole ring, and an acetic acid group (-COOH) . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their ability to improve chemical stability and lipophilicity . The 1,2,3-triazole ring is a five-membered aromatic ring containing two carbon atoms and three nitrogen atoms, which is known for its versatility in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing nature of the trifluoromethyl group and the aromaticity of the 1,2,3-triazole ring and phenyl group .


Chemical Reactions Analysis

The trifluoromethyl group is known for its high stability, which can influence the reactivity of the compound . The 1,2,3-triazole ring is aromatic and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and can increase the lipophilicity of the compound .

Scientific Research Applications

Synthesis and Transformations

  • Synthesis of 1,2,3-Triazole Derivatives : The study by Pokhodylo et al. (2009) describes the synthesis of derivatives of 1,2,3-triazole through cycloaddition of arylazides to acetylacetone. These derivatives include [5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl] acetic acids, which are structurally similar to "{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}acetic acid" (Pokhodylo et al., 2009).

Biological Activities

  • Dual PPARalpha/delta Agonist Effects : Ciocoiu et al. (2010) synthesized 1,4-disubstituted 1,2,3-triazoles and tested them for their ability to increase oleic acid oxidation in human myotubes. Some compounds, structurally related to "this compound," exhibited potent dual agonist activities for PPARalpha and PPARdelta (Ciocoiu et al., 2010).

Antimicrobial Activity

  • Antimicrobial Properties : A study by Holla et al. (2005) on substituted 1,2,3-triazoles revealed that certain derivatives have antimicrobial properties. Although not directly related to "this compound," this study suggests potential antimicrobial applications for similar triazole compounds (Holla et al., 2005).

Fungicidal Activity

  • Fungicidal Applications : Mao et al. (2013) synthesized novel 1H-1,2,4-triazol-1-yl pyrazoles, exhibiting moderate to excellent fungicidal activity. This research hints at the potential fungicidal applications of compounds structurally similar to "this compound" (Mao et al., 2013).

Antitumor Activity

  • Potential Antitumor Effects : Demirbas et al. (2004) synthesized acetic acid ethyl esters containing 5-oxo-[1,2,4]triazole ring, some of which showed antitumor activity towards breast cancer. This suggests potential antitumor applications for compounds like "this compound" (Demirbas et al., 2004).

Chemical Properties and Synthesis

  • Study of 1,2,3-Triazole Derivatives : The synthesis of various 1,2,3-triazole derivatives, including those similar to "this compound," was explored by Astakhov et al. (2014). This study contributes to understanding the chemical properties and potential applications of such compounds (Astakhov et al., 2014).

Synthesis Methods

  • Oriented Synthesis Approach : Liu et al. (2015) developed a new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde, an intermediate useful in the synthesis of compounds like "this compound." This methodological advancement helps in the efficient synthesis of such compounds (Liu et al., 2015).

Multicomponent Synthesis

  • Expeditious Multicomponent Synthesis : Sujatha et al. (2018) achieved an efficient synthesis of triazole derivatives through a multicomponent approach, which could be relevant for synthesizing compounds similar to "this compound" (Sujatha et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many trifluoromethyl-containing compounds are used in pharmaceuticals, where they can interact with biological targets in various ways .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. For example, some trifluoromethyl-containing compounds can be combustible and may cause skin and eye irritation .

Future Directions

The use of trifluoromethyl groups and 1,2,3-triazole rings in organic synthesis is a topic of ongoing research, with potential applications in areas such as drug discovery and materials science .

properties

IUPAC Name

2-[3-[3-(trifluoromethyl)phenyl]triazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)7-2-1-3-8(4-7)17-9(5-10(18)19)6-15-16-17/h1-4,6H,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGFZAHBHITFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CN=N2)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}acetic acid
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{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}acetic acid
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{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}acetic acid
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{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}acetic acid
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{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}acetic acid
Reactant of Route 6
{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}acetic acid

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